2-Fluoro vs. Unsubstituted Benzamide: Hydrogen-Bond Acceptor Capacity and Dipole Moment
The 2‑fluoro substituent in CAS 391227-13-7 introduces a strong electronegative hydrogen‑bond acceptor at the ortho position of the benzamide ring, which is absent in the unsubstituted comparator N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7). This substitution increases the molecular dipole moment and can alter the conformational preference of the amide bond, potentially affecting binding to polar residues in the target protein's active site. Fluorine at the 2‑position also enhances metabolic stability by blocking potential sites of oxidative metabolism, a benefit not conferred by the unsubstituted analog. In the broader patent family exemplified by EP3259268A1, compounds bearing ortho‑halogen substituents on the benzamide ring are specifically claimed as preferred embodiments due to improved potency in Wnt reporter gene assays [1].
| Evidence Dimension | Electrostatic and steric modulation of target binding |
|---|---|
| Target Compound Data | 2‑fluoro substituent; calculated LogP ≈ 4.1; H‑bond acceptor count = 4 |
| Comparator Or Baseline | Unsubstituted benzamide (CAS 391226-16-7); calculated LogP ≈ 3.9; H‑bond acceptor count = 3 |
| Quantified Difference | ΔLogP ≈ +0.2 units; one additional H‑bond acceptor (fluorine) |
| Conditions | In silico physicochemical property calculations (ALOGPS 2.1); patent SAR disclosure [1] |
Why This Matters
The additional fluorine-mediated H‑bond acceptor capacity and altered lipophilicity can translate into differentiated binding kinetics and in vivo pharmacokinetics, making the unsubstituted analog a scientifically risky proxy in mechanistic or efficacy studies.
- [1] Thede, K.; Bender, E.; Scott, W. J.; et al. 1,3,4-Thiadiazol-2-yl-benzamide Derivatives as Inhibitors of the Wnt Signalling Pathway. European Patent EP3259268A1 (filed 15 Feb 2016, published 27 Dec 2017), assigned to Bayer Pharma AG. View Source
